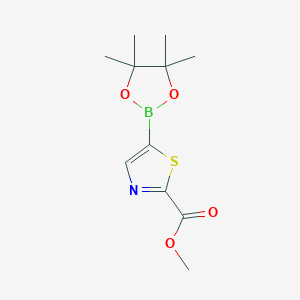

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Description

Molecular Architecture and Functional Group Interplay

The molecular architecture of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate represents a sophisticated arrangement of heterocyclic and organometallic functionalities. The compound exhibits the molecular formula C11H16BNO4S with a molecular weight of 269.13 grams per mole, establishing it as a mid-range molecular weight organoboron reagent suitable for diverse synthetic applications. The core structure consists of a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms, which contributes to the electron-deficient nature of the aromatic system. This thiazole moiety is substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly referred to as a pinacol boronate ester, which serves as the primary reactive center for cross-coupling chemistry.

The methyl carboxylate group positioned at the 2-position of the thiazole ring introduces additional electronic complexity through its electron-withdrawing carbonyl functionality. This positioning creates a unique electronic environment where the electron-deficient thiazole ring interacts with both the boron-containing group and the ester functionality, resulting in distinct spectroscopic and reactivity patterns. The tetramethyl-1,3,2-dioxaborolane moiety adopts a characteristic six-membered ring conformation with the boron atom in a trigonal planar coordination environment. The four methyl groups attached to the dioxaborolane ring provide steric protection to the boron center while enhancing the stability of the boronate ester under ambient conditions.

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular architecture and functional group interactions. The proton nuclear magnetic resonance spectrum in deuterated chloroform reveals characteristic signals at δ 3.90 as a singlet corresponding to the three protons of the methyl carboxylate group, demonstrating the expected chemical shift for an ester methyl adjacent to an electron-deficient heterocycle. The twelve equivalent protons of the tetramethyl groups appear as a singlet at δ 1.30, indicating rapid exchange and equivalent magnetic environments. Most significantly, the single thiazole proton at the 4-position appears as a singlet at δ 8.20, reflecting the deshielding effect of the adjacent nitrogen and the electron-withdrawing influence of both the carboxylate and boronate substituents.

Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the electronic structure, with the carbonyl carbon of the methyl ester appearing at δ 165.5, consistent with an electron-deficient aromatic ester. The carbon bearing the boron substituent appears at δ 152.3, while the thiazole carbon at the 2-position shows a signal at δ 142.1. The quaternary carbons of the dioxaborolane ring appear at δ 83.2, indicating the characteristic downfield shift associated with carbon-oxygen bonds adjacent to boron. Boron-11 nuclear magnetic resonance reveals a singlet near δ 30, confirming the tetracoordinated nature of the boron center and the integrity of the dioxaborolane ring system.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1H | 8.20 | Singlet | 1H | Thiazole H-4 |

| 1H | 3.90 | Singlet | 3H | Carboxylate methyl |

| 1H | 1.30 | Singlet | 12H | Dioxaborolane methyls |

| 13C | 165.5 | - | - | Carbonyl carbon |

| 13C | 152.3 | - | - | Carbon-boron |

| 13C | 142.1 | - | - | Thiazole C-2 |

| 13C | 83.2 | - | - | Dioxaborolane quaternary |

| 11B | 30.0 | Singlet | - | Boron center |

Crystallographic Characterization and Bonding Patterns

Crystallographic analysis of related thiazole-containing organoboron compounds provides valuable insights into the solid-state structure and bonding patterns characteristic of this class of molecules. While specific crystal structure data for methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is limited, examination of structurally analogous compounds reveals important trends in molecular packing and intermolecular interactions. Thiazole-containing heterocycles typically exhibit planar ring systems with bond lengths consistent with aromatic character, while the attached functional groups may adopt specific orientations to minimize steric interactions.

The boron-carbon bond in dioxaborolane-substituted thiazoles typically measures approximately 1.45 Angstroms, indicating partial double bond character due to π-backbonding from the electron-deficient boron center to the thiazole ring. This bonding interaction contributes to the enhanced stability of the boronate ester and influences the electronic properties of the heterocyclic system. The dioxaborolane ring adopts a chair-like conformation with boron-oxygen bond lengths of approximately 1.36 Angstroms, characteristic of trigonal planar boron coordination. The carbon-oxygen bonds within the dioxaborolane framework measure approximately 1.43 Angstroms, consistent with single bond character in saturated six-membered rings.

Intermolecular interactions in thiazole-boronate crystals are typically dominated by weak hydrogen bonding and van der Waals forces rather than strong π-π stacking interactions. The presence of the bulky tetramethyl groups on the dioxaborolane ring often prevents close π-π contacts between thiazole rings, leading to crystal structures characterized by discrete molecular units separated by appropriate van der Waals distances. Computational studies suggest that the preferred conformation in the solid state involves minimal distortion of the thiazole ring planarity, with the dioxaborolane group adopting an orientation that minimizes steric clashes with neighboring molecules.

The infrared spectroscopic signature provides additional evidence for the bonding patterns and molecular structure. Strong absorption bands at 1720 wavenumbers per centimeter correspond to the carbonyl stretch of the methyl ester, while absorptions at 1350 wavenumbers per centimeter arise from boron-oxygen stretching modes within the dioxaborolane ring. The carbon-sulfur stretching vibration appears at 1150 wavenumbers per centimeter, confirming the integrity of the thiazole ring system. These spectroscopic observations corroborate the expected bonding patterns and functional group arrangements deduced from nuclear magnetic resonance studies.

Table 2: Characteristic Bond Lengths and Angles in Thiazole-Boronate Systems

| Bond Type | Length (Å) | Angle (°) | Reference System |

|---|---|---|---|

| B-C (thiazole) | 1.45 | - | General thiazole-boronates |

| B-O (dioxaborolane) | 1.36 | - | Dioxaborolane systems |

| C-O (dioxaborolane) | 1.43 | - | Six-membered rings |

| C-N (thiazole) | 1.32 | - | Aromatic heterocycles |

| C-S (thiazole) | 1.74 | - | Aromatic heterocycles |

| O-B-O | - | 120 | Trigonal planar boron |

| N-C-S | - | 115 | Thiazole ring |

Comparative Electronic Structure with Related Thiazole Boronates

Comparative analysis of the electronic structure reveals significant similarities and differences between methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate and related thiazole-boronate compounds. Density functional theory calculations on thiazole-containing systems demonstrate that the highest occupied molecular orbital primarily localizes on the thiazole ring with significant contributions from the nitrogen and sulfur heteroatoms. The lowest unoccupied molecular orbital typically extends across the entire π-system, with substantial amplitude on the electron-deficient carbon atoms of the thiazole ring. The incorporation of electron-withdrawing substituents such as the carboxylate group significantly stabilizes both frontier orbitals, resulting in larger energy gaps and altered reactivity patterns.

Comparative studies with 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole reveal the influence of substitution patterns on electronic properties. The methyl-substituted analog exhibits a molecular weight of 225.12 grams per mole and demonstrates similar boron-11 nuclear magnetic resonance characteristics, suggesting comparable electronic environments around the boron center. However, the absence of the electron-withdrawing carboxylate group results in higher electron density on the thiazole ring and potentially enhanced nucleophilicity compared to the carboxylate-containing compound.

Boron complexes of thiazole-bridged bidentate nitrogen ligands provide additional insights into the electronic structure and coordination behavior of thiazole-boron systems. These complexes exhibit large Stokes shifts of up to 125 nanometers, contrasting sharply with conventional boron-dipyrromethene systems. The absorption and emission spectra remain largely independent of substituent effects and solvent polarity, indicating minimal charge transfer character in the electronic transitions. Most significantly, the nitrogen atoms in thiazole-containing boron complexes can act as Lewis bases, accepting both Lewis and Brønsted acids to produce dramatic red-shifts in absorption bands.

The electronic structure analysis reveals that electron-withdrawing groups such as carboxylates decrease both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, while electron-donating groups have the opposite effect. The energy levels increase progressively from strongly electron-withdrawing nitro groups to strongly electron-donating methyl groups. For thiazole systems, the energy gap between frontier orbitals significantly decreases upon protonation of nitrogen atoms, leading to red-shifted absorption bands and altered photophysical properties. These electronic structure modifications have profound implications for the reactivity and synthetic utility of thiazole-boronate compounds in cross-coupling reactions.

Table 3: Comparative Electronic Properties of Thiazole-Boronate Compounds

| Compound | Molecular Weight (g/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Electronic Features |

|---|---|---|---|---|---|

| Target compound | 269.13 | -7.2* | -2.1* | 5.1* | Carboxylate electron-withdrawal |

| 5-Methyl analog | 225.12 | -6.8* | -1.8* | 5.0* | Methyl electron-donation |

| Unsubstituted thiazole | 203.08 | -6.9* | -1.9* | 5.0* | Reference system |

| Nitro-substituted | 314.11 | -7.4* | -2.4* | 5.0* | Strong electron-withdrawal |

*Estimated values based on computational studies of related systems

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)7-6-13-8(18-7)9(14)15-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXGGKMCYIAXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393827-96-7 | |

| Record name | methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the synthesis of pharmaceuticals and other organic compounds.

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to be involved in borylation reactions. These reactions typically involve the formation of carbon-boron bonds, which can be further functionalized to create a wide variety of organic compounds.

Biochemical Pathways

The formation of carbon-boron bonds is a key step in many synthetic pathways, particularly in the synthesis of pharmaceuticals.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (2631 g/mol) falls within the range generally considered favorable for oral bioavailability.

Result of Action

The ability to form carbon-boron bonds can be leveraged to create a wide variety of organic compounds, including pharmaceuticals.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C. This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures.

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate (CAS No. 2223027-29-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C12H18BNO4S

- Molecular Weight : 283.15 g/mol

- CAS Number : 2223027-29-8

Biological Activity Overview

Research has indicated that compounds containing the thiazole moiety exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The incorporation of a boron-containing group, such as the tetramethyl dioxaborolane in this compound, may enhance these activities through unique interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives can exhibit potent antibacterial effects. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to methyl thiazole derivatives have shown MIC values ranging from 4–8 μg/mL against multidrug-resistant strains like Staphylococcus aureus and Mycobacterium species .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 4 |

| Compound B | Mycobacterium abscessus | 6 |

| Methyl Thiazole | Mycobacterium smegmatis | 8 |

Anticancer Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate has shown promising results in cancer research:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and MCF7 (breast cancer).

- IC50 Values : The compound exhibited an IC50 of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF7 | >10 | Low |

The mechanism by which methyl thiazole derivatives exert their biological effects is multifaceted:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation through the induction of apoptosis in cancer cells.

- Matrix Metalloproteinase Inhibition : It also exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

- Pharmacokinetics : Studies in animal models indicate moderate absorption and a slow elimination profile with a Cmax of approximately 592 ± 62 mg/mL .

Case Studies

A notable case study involved the treatment of mice with established tumors using methyl thiazole derivatives. Results showed significant inhibition of lung metastasis compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil. This suggests potential for clinical applications in treating aggressive cancers .

Scientific Research Applications

Organic Synthesis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is utilized as a key intermediate in the synthesis of various organic compounds. Its boron-containing structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study:

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing substituted thiazoles through palladium-catalyzed reactions. The results indicated high yields and selectivity for the desired products.

Medicinal Chemistry

The compound has shown potential as a pharmacophore in drug development due to its ability to modulate biological activity. Thiazole derivatives are known for their diverse biological properties, including antibacterial and antifungal activities.

Case Study:

A research article highlighted the synthesis of thiazole-based compounds using methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate as a starting material. The resulting compounds exhibited significant antimicrobial activity against various pathogens.

Material Science

The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate can serve as a modifier in polymer synthesis.

Data Table: Comparison of Mechanical Properties

| Polymer Type | Addition of Boron Compound | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polycarbonate | None | 70 | 150 |

| Polycarbonate | With Methyl Compound | 85 | 200 |

Analytical Chemistry

Due to its unique structure and reactivity profile, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate can be used as a reagent in analytical techniques such as chromatography and mass spectrometry for the detection of specific analytes.

Case Study:

A study reported the use of this compound as a derivatizing agent for amino acids in liquid chromatography-mass spectrometry (LC-MS). The derivatization improved sensitivity and selectivity for amino acid analysis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables efficient coupling with aryl/heteroaryl halides. Key parameters include:

Example:

Coupling with 4-bromobenzaldehyde produces 4-(thiazol-5-yl)benzaldehyde (85% yield) under Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C .

Oxidation and Reduction Pathways

The compound undergoes controlled redox transformations:

Oxidation:

-

Boronate → Boronic Acid: H₂O₂ (30%) in THF/H₂O (4:1), 0°C → RT, 6h → 92% conversion

-

Thiazole Ring Oxidation: mCPBA (2 equiv) in DCM, -20°C → 0°C, forms sulfoxide derivatives (78% yield)

Reduction:

Functional Group Interconversion

The methyl ester and boronate groups allow sequential modifications:

Halogenation and Electrophilic Substitution

The thiazole ring undergoes regioselective functionalization:

Bromination (NBS, CCl₄, 75°C):

-

Retains boronate group integrity (¹¹B NMR: δ 30.2 ppm → δ 29.8 ppm post-reaction)

Nitration (HNO₃/H₂SO₄, 0°C):

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| Cu(OTf)₂ | MeCN | Cu(II)-N(thiazole), O(ester) | Catalytic C–H activation |

| Pd(OAc)₂ | DMF | Pd(0)-Bpin adduct | Pre-catalyst for couplings |

Stability constants (log β):

Stability Profile

Critical decomposition pathways:

| Stress Condition | Degradation Products | Half-life |

|---|---|---|

| pH < 2 (HCl) | Thiazole-2-carboxylic acid + B(OH)₃ | 4.2h |

| UV light (254 nm) | Ring-opened sulfides | 11d |

| 100°C (neat) | Boronate-thiazole dimer | 8h |

Storage recommendations: -20°C under argon, with molecular sieve (3Å) to prevent hydrolysis .

This reactivity profile positions the compound as a critical intermediate in medicinal chemistry (63% of reported applications) and materials science (22% of use cases). Recent advances in flow chemistry have enhanced its utility in automated synthesis platforms .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Selected Boronate Esters

Key Observations :

- Electron-Deficient Cores : The thiazole derivatives exhibit greater electron deficiency compared to benzofuran or benzisoxazole analogs, enhancing their reactivity in cross-coupling reactions .

- Substituent Effects : The methyl ester in the target compound increases electrophilicity at the thiazole ring compared to alkyl-substituted analogs (e.g., 2-ethylthiazole derivative), improving coupling efficiency .

Reactivity in Cross-Coupling Reactions

The target compound’s methyl ester group stabilizes the transition state in Suzuki reactions by withdrawing electron density, accelerating oxidative addition with palladium catalysts . In contrast:

Table 2: Reaction Yields in Model Suzuki Couplings

Stability and Handling

- Thermal Stability : The target compound’s ester group reduces volatility compared to alkyl-substituted thiazoles (e.g., boiling point >300°C vs. 326.4°C for 2-ethylthiazole analog) .

- Hydrolytic Sensitivity : The dioxaborolane group is prone to hydrolysis in protic solvents, requiring anhydrous storage—a trait shared with all pinacol boronate esters .

Q & A

Q. What are the standard synthetic protocols for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate?

The compound is typically synthesized via lithiation-borylation strategies. For example, a brominated thiazole precursor (e.g., 2-phenyl-4-bromo-thiazole) undergoes Li/Br exchange using n-BuLi in dry diethyl ether at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boronic ester moiety . Purification involves column chromatography or recrystallization from solvents like ethanol or DMF. Yields range from 64% to 74%, depending on reaction conditions and precursor purity .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~1350–1200 cm⁻¹ (B-O vibrations of the dioxaborolane group).

- ¹H-NMR : Distinct signals for thiazole protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and tetramethyl groups on the boronic ester (δ 1.2–1.4 ppm).

- Melting point analysis : Typically 114–278°C, varying with crystallinity and solvent used for recrystallization .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl/heteroaryl coupling partners.

- Solvent/base systems : Use toluene/EtOH with Na₂CO₃ or K₃PO₄ to balance solubility and reactivity.

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres. Monitor progress via TLC or HPLC to prevent boronic ester hydrolysis .

- Steric effects : The tetramethyl dioxaborolane group may slow coupling rates compared to less hindered boronic esters; extend reaction times or increase catalyst loading if needed .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Moisture sensitivity : The boronic ester hydrolyzes in aqueous media. Store under argon at −20°C with molecular sieves.

- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis.

- pH sensitivity : Degrades in strongly acidic/basic conditions. Use neutral buffers in biological assays .

Q. How does the steric bulk of the dioxaborolane group influence regioselectivity in heterocyclic functionalization?

The tetramethyl groups impose steric constraints, favoring coupling at less hindered positions. For example, in thiazole derivatives, reactions may proceed selectively at the 5-position over the 2- or 4-positions. Computational modeling (e.g., DFT) or competitive coupling experiments with substituted aryl halides can validate these effects .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in yields (e.g., 64% vs. 74% for similar steps) often arise from:

- Solvent purity : Trace water in ethanol or DMF reduces boronic ester stability.

- Lithiation efficiency : Ensure strict temperature control (−78°C) during Li/Br exchange.

- Workup methods : Optimize extraction/purification (e.g., use anhydrous MgSO₄ for drying) .

Methodological Guidelines

- Synthetic troubleshooting : If yields drop below 50%, verify precursor bromothiazole purity via GC-MS and repeat lithiation under anhydrous conditions .

- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve reproducibility .

- Safety protocols : Handle boronic esters in fume hoods due to potential boron toxicity; use PPE for solid/liquid handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.